

Validating Target Engagement of IACS-010759 In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **IACS-010759**, a potent and selective inhibitor of mitochondrial Complex I, with other notable Complex I inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid in the assessment of in vivo target engagement.

Introduction to IACS-010759

IACS-010759 is a small molecule inhibitor that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By blocking the activity of Complex I, IACS-010759 disrupts cellular respiration and depletes the cell of ATP and essential building blocks like aspartate, which is crucial for nucleotide biosynthesis.[3][4] This mechanism has shown therapeutic potential in preclinical models of cancers that are highly dependent on oxidative phosphorylation (OXPHOS), such as acute myeloid leukemia (AML) and glioblastoma.[1][2][3][5]

Validating that a drug is hitting its intended target in a living organism (in vivo) is a critical step in drug development. This guide outlines key experimental approaches for validating the target engagement of **IACS-010759** and compares its performance with other mitochondrial complex I inhibitors.

Comparison of Mitochondrial Complex I Inhibitors



While several compounds are known to inhibit mitochondrial Complex I, they vary significantly in their potency, selectivity, and in vivo applicability. This section compares IACS-010759 with other commonly referenced Complex I inhibitors: BAY 87-2243, Metformin, and Rotenone.

In Vitro Potency

Compound	Target	IC50 (Oxygen Consumption Rate)	Cell Line	Reference
IACS-010759	Mitochondrial Complex I	~1.4 nM	H460	[6]
BAY 87-2243	Mitochondrial Complex I	Not explicitly stated, but inhibits at low nM	H460	[7][8]
Metformin	Mitochondrial Complex I (mild inhibitor)	mM range	Various	[9]
Rotenone	Mitochondrial Complex I	~0.24 nM	H460	[6]

In Vivo Efficacy and Target Engagement

Direct comparison of in vivo efficacy is challenging due to variations in experimental models and dosing regimens across different studies. The following table summarizes key findings from preclinical studies.



Compound	Cancer Model	Animal Model	Dosing Regimen	Key Efficacy/Tar get Engagemen t Findings	Reference
IACS-010759	Acute Myeloid Leukemia (AML)	Orthotopic Xenograft (MV4-11)	7.5 mg/kg, daily, oral	Significant extension of median survival.	[2][10]
Glioblastoma	Orthotopic Xenograft (D423-Fluc)	10 mg/kg, oral	Significant decrease in [18F]FAZA PET signal, indicating target engagement.	[11][12]	
BAY 87-2243	Lung Cancer (H460)	Xenograft	0.5-4 mg/kg, daily, oral	Dose-dependent tumor weight reduction; suppression of HIF-1 α protein.	[7][13]
Metformin	Pancreatic Cancer (PANC-1)	Xenograft	50-250 mg/kg, daily, intraperitonea I	Dose- dependent inhibition of tumor growth.	[14][15]
Rotenone	Colon Cancer (SW480)	Xenograft	3 mg/kg/day, intraperitonea I	Significant inhibition of tumor growth.	[16][17][18] [19]

Key Experiments for In Vivo Target Engagement Validation



[18F]FAZA PET Imaging for Reversal of Consumptive Hypoxia

Principle: Tumors reliant on OXPHOS exhibit high rates of oxygen consumption, leading to a state of "consumptive hypoxia." Inhibition of Complex I by IACS-010759 reduces oxygen consumption, thereby reversing this hypoxia. [18F]Fluoroazomycin arabinoside ([18F]FAZA) is a PET tracer that accumulates in hypoxic tissues. A decrease in [18F]FAZA uptake following treatment with a Complex I inhibitor provides a non-invasive, quantitative measure of target engagement.[9][11]

Experimental Protocol:

- Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts of human cancer cell lines like H460 or D423-Fluc).
- Baseline Imaging (Day 0):
 - Anesthetize the mouse (e.g., with isoflurane).
 - Inject approximately 11 MBq of [18F]FAZA intravenously via the tail vein.[11][12]
 - Allow for tracer uptake for 3 hours.[11][12]
 - Perform a static PET/CT scan.
- Treatment:
 - Administer IACS-010759 (e.g., 10 mg/kg) or vehicle control orally.[11][12]
- Follow-up Imaging (Day 1):
 - Repeat the [18F]FAZA PET/CT imaging procedure as described for Day 0.[11][12]
- Data Analysis:
 - Reconstruct PET/CT images and co-register them.
 - Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle).



- Calculate the tumor-to-muscle (T/M) ratio or the percentage of injected dose per gram of tissue (%ID/g).
- Compare the change in [18F]FAZA uptake between baseline and post-treatment scans. A
 significant decrease in the tracer uptake in the IACS-010759-treated group compared to
 the vehicle group indicates successful target engagement.[11]

Quantitative Analysis: A dose-response curve can be generated by administering a range of IACS-010759 doses and measuring the corresponding changes in [18F]FAZA retention. This allows for the in vivo determination of the half-maximal inhibitory concentration (IC50). For IACS-010759 in a melanoma tumor model, the in vivo IC50 determined by [18F]FAZA PET was 1.4 mg/kg.[9][11]

Pharmacodynamic Biomarker Analysis

Principle: Inhibition of mitochondrial Complex I by IACS-010759 leads to a cellular energy crisis, which activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mTOR signaling pathway.[18] Monitoring the phosphorylation status of key proteins in these pathways serves as a pharmacodynamic (PD) biomarker of target engagement.

Experimental Protocol (Western Blot):

- Tissue Collection: Euthanize mice at specified time points after treatment with IACS-010759
 or vehicle and excise tumor tissues.
- Protein Extraction: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.



- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. An increase in the ratio of p-AMPK/AMPK and a decrease in the ratio of p-mTOR/mTOR in the IACS-010759-treated samples compared to the vehicle controls indicate on-target activity.

Seahorse XF Cell Mito Stress Test

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells in real-time. The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function. This assay can be used to confirm the direct inhibitory effect of IACS-010759 on mitochondrial respiration.

Experimental Protocol:

- Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- Assay Preparation:
 - Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
 - On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2

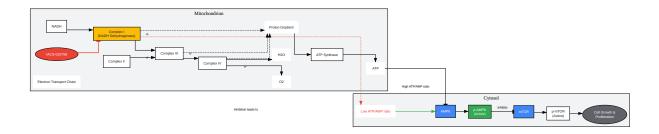


incubator at 37°C for 1 hour.

- Compound Loading: Load the injector ports of the sensor cartridge with the following compounds:
 - Port A: IACS-010759 or vehicle control
 - Port B: Oligomycin (ATP synthase inhibitor)
 - Port C: FCCP (a mitochondrial uncoupling agent)
 - Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
- Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibration plate with the cell plate and initiate the assay.
 - The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.
- Data Analysis: The Seahorse software calculates key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in basal and maximal respiration upon injection of IACS-010759 confirms its inhibitory effect on mitochondrial respiration.

Visualizing Pathways and Workflows Signaling Pathway of IACS-010759 Action



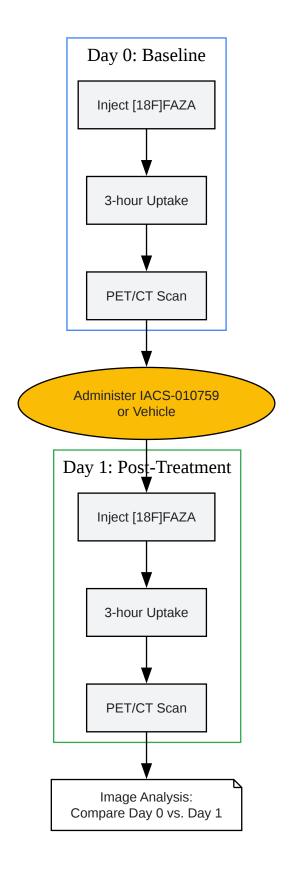


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Caption: IACS-010759 inhibits Complex I, leading to decreased ATP, AMPK activation, and mTOR inhibition.

Experimental Workflow for [18F]FAZA PET Imaging





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Caption: Workflow for in vivo target engagement validation using [18F]FAZA PET imaging.



Experimental Workflow for Seahorse XF Mito Stress Test



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Caption: Workflow for assessing mitochondrial function with the Seahorse XF Mito Stress Test.

Conclusion

Validating the in vivo target engagement of IACS-010759 is achievable through a combination of advanced imaging techniques and pharmacodynamic biomarker analysis. [18F]FAZA PET imaging offers a robust and non-invasive method to quantify the reversal of consumptive hypoxia, providing a direct measure of Complex I inhibition in the tumor microenvironment. This, coupled with the analysis of downstream signaling events such as the activation of AMPK and inhibition of mTOR, provides a comprehensive picture of the drug's on-target activity. When compared to other mitochondrial Complex I inhibitors, IACS-010759 demonstrates high potency and has been extensively characterized in preclinical in vivo models, making it a valuable tool for investigating the therapeutic potential of targeting OXPHOS in cancer. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute studies to effectively validate the in vivo target engagement of IACS-010759 and similar compounds.

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